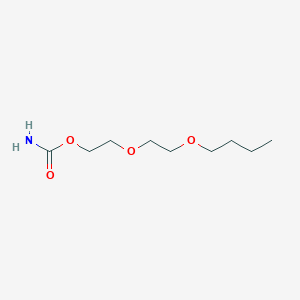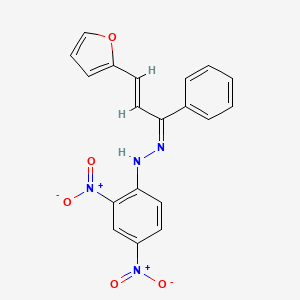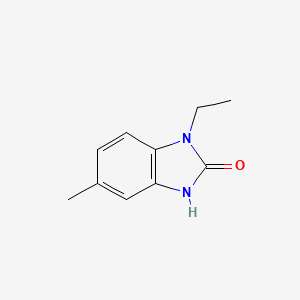![molecular formula C11H18N4O2S B11998870 N-[2-(diethylamino)ethyl]-N'-(1,3-thiazol-2-yl)ethanediamide](/img/structure/B11998870.png)
N-[2-(diethylamino)ethyl]-N'-(1,3-thiazol-2-yl)ethanediamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-DIETHYLAMINO-ETHYL)-N’-THIAZOL-2-YL-OXALAMIDE is a complex organic compound that has garnered significant interest in various scientific fields This compound is characterized by its unique structure, which includes a diethylamino group, a thiazole ring, and an oxalamide moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-DIETHYLAMINO-ETHYL)-N’-THIAZOL-2-YL-OXALAMIDE typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 2-aminoethanethiol with diethylamine to form N-(2-diethylaminoethyl)thiazole. This intermediate is then reacted with oxalyl chloride to produce the final compound. The reaction conditions often require controlled temperatures and the use of solvents such as dichloromethane to facilitate the reactions .
Industrial Production Methods
Industrial production of N-(2-DIETHYLAMINO-ETHYL)-N’-THIAZOL-2-YL-OXALAMIDE may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity of the compound, making it suitable for various applications in research and industry .
Analyse Chemischer Reaktionen
Types of Reactions
N-(2-DIETHYLAMINO-ETHYL)-N’-THIAZOL-2-YL-OXALAMIDE undergoes several types of chemical reactions, including:
Substitution: The thiazole ring can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Common reagents used in the reactions of N-(2-DIETHYLAMINO-ETHYL)-N’-THIAZOL-2-YL-OXALAMIDE include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various electrophiles or nucleophiles for substitution reactions. The reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired products .
Major Products Formed
The major products formed from the reactions of N-(2-DIETHYLAMINO-ETHYL)-N’-THIAZOL-2-YL-OXALAMIDE include sulfoxides, sulfones, amines, alcohols, and substituted thiazole derivatives.
Wissenschaftliche Forschungsanwendungen
N-(2-DIETHYLAMINO-ETHYL)-N’-THIAZOL-2-YL-OXALAMIDE has a wide range of scientific research applications:
Wirkmechanismus
The mechanism of action of N-(2-DIETHYLAMINO-ETHYL)-N’-THIAZOL-2-YL-OXALAMIDE involves its interaction with specific molecular targets and pathways. The diethylamino group and thiazole ring play crucial roles in its binding to enzymes or receptors, leading to the modulation of biological processes. The compound may inhibit or activate specific pathways, resulting in its observed biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to N-(2-DIETHYLAMINO-ETHYL)-N’-THIAZOL-2-YL-OXALAMIDE include:
4-Amino-N-[2-(diethylamino)ethyl]benzamide: Known for its antimicrobial properties.
2-(Diethylamino)ethyl methacrylate: Used in polymer synthesis and drug delivery systems.
Uniqueness
N-(2-DIETHYLAMINO-ETHYL)-N’-THIAZOL-2-YL-OXALAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity.
Eigenschaften
Molekularformel |
C11H18N4O2S |
|---|---|
Molekulargewicht |
270.35 g/mol |
IUPAC-Name |
N-[2-(diethylamino)ethyl]-N'-(1,3-thiazol-2-yl)oxamide |
InChI |
InChI=1S/C11H18N4O2S/c1-3-15(4-2)7-5-12-9(16)10(17)14-11-13-6-8-18-11/h6,8H,3-5,7H2,1-2H3,(H,12,16)(H,13,14,17) |
InChI-Schlüssel |
ZPKWGIJMWBMSJE-UHFFFAOYSA-N |
Kanonische SMILES |
CCN(CC)CCNC(=O)C(=O)NC1=NC=CS1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![9-Bromo-2-(2-furyl)-5-(4-nitrophenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B11998793.png)


![9-Chloro-2-phenyl-5-(propan-2-yl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B11998801.png)
![N'-[(E)-biphenyl-4-ylmethylidene]-2-{4-[(4-bromophenyl)sulfonyl]piperazin-1-yl}acetohydrazide](/img/structure/B11998802.png)
![7-methylimidazo[1,2-a]pyridin-2(3H)-one hydrochloride](/img/structure/B11998805.png)

![2,3,4,5-Tetrachloro-6-[(1,3-thiazol-2-yl)carbamoyl]benzoic acid](/img/structure/B11998819.png)

![2-(2,5-dimethylphenoxy)-N'-[(E)-(4-nitrophenyl)methylidene]acetohydrazide](/img/structure/B11998828.png)
![10a,12a-Dimethyl-1,3,4,4a,4b,5,6,9,10,10a,10b,11,12,12a-tetradecahydronaphtho[2,1-f]quinoline-2,8-dione](/img/structure/B11998843.png)

![N'-[(E)-(4-methylphenyl)methylidene]-1H-benzimidazole-5-carbohydrazide](/img/structure/B11998856.png)
![n,n-Diethyl-2-hydroxy-9,10-dimethoxy-1,3,4,6,7,11b-hexahydro-2h-pyrido[2,1-a]isoquinoline-3-carboxamide](/img/structure/B11998860.png)
